
BMS-599626
Descripción general
Descripción
Es conocido por su alta potencia con valores de concentración inhibitoria media de 20 nanomolar y 30 nanomolar, respectivamente . Este compuesto es particularmente significativo en la investigación del cáncer debido a su capacidad para inhibir la proliferación de células tumorales que expresan altos niveles del receptor 1 del factor de crecimiento epidérmico humano y/o del receptor 2 del factor de crecimiento epidérmico humano .
Aplicaciones Científicas De Investigación
Chemosensitization Studies
BMS-599626 has been evaluated in various preclinical studies to assess its ability to sensitize cancer cells to chemotherapeutic drugs. Notably, it has demonstrated significant chemosensitization effects in ABCG2-overexpressing cell lines such as NCI-H460/MX20. Treatment with this compound at non-cytotoxic concentrations resulted in decreased IC50 values for substrate drugs like mitoxantrone and topotecan, indicating enhanced sensitivity .
Table 1: Summary of Efficacy Studies
Cell Line | Drug Tested | IC50 (Control) | IC50 (this compound Treated) | Sensitization Factor |
---|---|---|---|---|
NCI-H460/MX20 | Mitoxantrone | X nM | Y nM | Z |
NCI-H460/MX20 | Topotecan | A nM | B nM | C |
HEK293/ABCC10 | Vincristine | D nM | E nM | F |
Note: Specific values for IC50 and sensitization factors are to be filled based on experimental data.
In Vivo Studies
In vivo studies have further corroborated the findings from cell culture experiments. Animal models treated with this compound showed reduced tumor growth rates when combined with standard chemotherapeutics compared to controls. These studies highlight the potential for this compound to improve therapeutic outcomes in patients with cancers characterized by HER overexpression and ABCG2-mediated drug resistance .
Clinical Trials
This compound is currently being investigated in clinical trials focused on treating advanced solid malignancies that express HER2 or epidermal growth factor receptor (EGFR). These trials aim to evaluate its safety, tolerability, and efficacy when used alone or in combination with other anticancer agents .
Mecanismo De Acción
AC480 ejerce sus efectos inhibiendo la actividad del receptor 1 del factor de crecimiento epidérmico humano y el receptor 2 del factor de crecimiento epidérmico humano. A nivel molecular, el compuesto inhibe la expresión del receptor del factor de crecimiento epidérmico fosforilado, el receptor 2 del factor de crecimiento epidérmico humano fosforilado, las ciclinas D y E, la proteína retinoblastoma fosforilada, la proteína quinasa B fosforilada, la proteína quinasa activada por mitógeno fosforilada, la quinasa dependiente de ciclina 1 y 2 fosforilada, la quinasa dependiente de ciclina 6 y las proteínas Ku70 . El fármaco también induce la acumulación de células en la fase G1 del ciclo celular, inhibe el crecimiento celular, mejora la radiosensibilidad y prolonga la presencia de focos de gamma-H2AX hasta 24 horas después de la radiación .
Análisis Bioquímico
Biochemical Properties
BMS-599626 plays a crucial role in biochemical reactions by inhibiting the activity of HER1 and HER2 kinases. It interacts with these enzymes by binding to their ATP-binding sites, thereby preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the signaling processes that are essential for the proliferation and survival of tumor cells. This compound is highly selective for HER1 and HER2, with IC50 values of 20 and 30 nM, respectively .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It inhibits the proliferation of tumor cell lines that express HER1 and HER2 receptors, with IC50 values ranging from 0.24 to 1 μM . This compound also affects cell signaling pathways by inhibiting receptor autophosphorylation and downstream signaling, leading to reduced cell growth and increased apoptosis . Additionally, this compound enhances the radiosensitivity of certain tumor cell types by inducing cell cycle redistribution and inhibiting DNA repair .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding sites of HER1 and HER2 kinases, thereby inhibiting their autophosphorylation and activation . This inhibition disrupts the formation of HER1/HER2 heterodimers and prevents the activation of downstream signaling pathways that promote cell proliferation and survival . This compound also downregulates the expression of various proteins involved in cell cycle regulation, such as cyclins D and E, and CDKs 1, 2, and 6 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has shown stability and sustained activity in inhibiting HER1 and HER2 signaling over extended periods . Long-term studies have demonstrated that this compound maintains its inhibitory effects on tumor cell proliferation and signaling pathways, with no significant degradation observed . The compound’s effects on cellular function may vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Preclinical studies have shown that the compound exhibits dose-dependent antitumor activity, with higher doses leading to greater inhibition of tumor growth . At high doses, this compound may cause toxic effects, such as elevated hepatic transaminases and QTc interval prolongation . The maximum tolerated dose in animal models has been determined to be 600 mg/day .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cell proliferation and survival. It interacts with enzymes such as HER1 and HER2, inhibiting their kinase activity and disrupting downstream signaling pathways . This inhibition affects metabolic flux and metabolite levels, leading to reduced cell growth and increased apoptosis . Additionally, this compound may influence other metabolic pathways by modulating the activity of various kinases and signaling proteins .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to HER1 and HER2 receptors on the cell surface, preventing their internalization and subsequent signaling . The compound’s distribution within tissues is influenced by its binding affinity to these receptors and its ability to penetrate cell membranes . This compound may also interact with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, where it binds to HER1 and HER2 receptors . This localization is crucial for its inhibitory effects on receptor signaling and downstream pathways . This compound may also be localized to other cellular compartments, such as the cytoplasm and nucleus, depending on the specific cellular context and the presence of targeting signals or post-translational modifications .
Métodos De Preparación
La síntesis de AC480 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales. Las secuencias citoplásmicas completas del receptor 1 del factor de crecimiento epidérmico humano, el receptor 2 del factor de crecimiento epidérmico humano y el receptor 4 del factor de crecimiento epidérmico humano se expresan como proteínas recombinantes en células de insecto Sf9. El receptor 1 del factor de crecimiento epidérmico humano y el receptor 4 del factor de crecimiento epidérmico humano se expresan como proteínas de fusión con glutatión-S-transferasa y se purifican por cromatografía de afinidad en glutatión-S-sefarosa . El receptor 2 del factor de crecimiento epidérmico humano se subclona en el vector pBlueBac4 y se expresa como una proteína sin etiqueta utilizando un codón de metionina interno para la iniciación de la traducción . La proteína truncada del receptor 2 del factor de crecimiento epidérmico humano se aísla por cromatografía en una columna de DEAE-sefarosa equilibrada en un tampón que contiene 0,1 molar de cloruro de sodio, y la proteína recombinante se eluyó con un tampón que contiene 0,3 molar de cloruro de sodio .
Análisis De Reacciones Químicas
AC480 experimenta varias reacciones químicas, incluida la inhibición del receptor relacionado, el receptor 4 del factor de crecimiento epidérmico humano, pero con una potencia reducida con una concentración inhibitoria media de 190 nanomolar . Se identifica como un inhibidor competitivo de adenosín trifosfato para el receptor 1 del factor de crecimiento epidérmico humano y como un inhibidor no competitivo de adenosín trifosfato para el receptor 2 del factor de crecimiento epidérmico humano con constantes de inhibición de 2 nanomolar y 5 nanomolar, respectivamente . El compuesto inhibe la proliferación de células tumorales que expresan altos niveles del receptor 1 del factor de crecimiento epidérmico humano y/o del receptor 2 del factor de crecimiento epidérmico humano, incluidas las células Sal2, BT474, N87, KPL-4, HCC202, HCC1954, HCC1419, AU565, ZR-75-30, MDA-MB-175, GEO y PC9 .
Comparación Con Compuestos Similares
AC480 se compara con otros compuestos similares, como el cetuximab, un anticuerpo monoclonal quimérico humano-ratón que se dirige específicamente al receptor del factor de crecimiento epidérmico . Si bien el cetuximab aumenta significativamente la radiosensibilidad en el carcinoma de células escamosas de cabeza y cuello in vitro e in vivo, AC480 ofrece la ventaja de ser un inhibidor de molécula pequeña, que puede sintetizarse y modificarse más fácilmente para mejorar la eficacia y reducir la toxicidad . Otros compuestos similares incluyen lapatinib y erlotinib, que también se dirigen al receptor 1 del factor de crecimiento epidérmico humano y al receptor 2 del factor de crecimiento epidérmico humano, pero difieren en su potencia y especificidad .
Actividad Biológica
BMS-599626, also known as AC480, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It has demonstrated significant biological activity in various cancer models, particularly in inhibiting tumor growth and enhancing the efficacy of chemotherapeutic agents. This article delves into the biological activity of this compound, highlighting its mechanisms of action, preclinical findings, and potential clinical applications.
- Chemical Name : (3S)-3-Morpholinylmethyl-[4-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]-carbamate dihydrochloride
- Molecular Formula : C27H32FN8O3·2HCl
- Purity : ≥98%
Inhibition Potency
This compound exhibits high selectivity and potency against EGFR and HER2 with IC50 values of 22 nM and 32 nM, respectively. It also inhibits HER4 with an IC50 of 190 nM, showcasing its broad-spectrum activity against the HER family of receptors .
This compound functions primarily as a pan-HER kinase inhibitor. Its mechanisms include:
- Inhibition of Cell Proliferation : this compound has been shown to induce G1 phase cell cycle arrest in head and neck squamous cell carcinoma (HNSCC) models, effectively halting tumor cell proliferation .
- Enhanced Chemosensitivity : The compound acts as a chemosensitizer by inhibiting the ABCG2 transporter at low nanomolar concentrations (300 nM). This inhibition increases the accumulation of chemotherapeutic agents like topotecan and mitoxantrone in ABCG2-overexpressing cells, thereby overcoming multidrug resistance (MDR) in clinical settings .
- Radiation Response Improvement : In vivo studies indicate that this compound improves tumor responses to radiation therapy, making it a valuable adjunct in cancer treatment regimes .
Antitumor Activity
In preclinical evaluations, this compound has demonstrated significant antitumor activity across various cancer types:
Cancer Type | Mechanism | Outcome |
---|---|---|
Head and Neck Squamous Cell Carcinoma | Induces G1 phase arrest; enhances radiation response | Inhibits growth effectively |
Breast Cancer | Inhibits HER2 signaling; reduces proliferation | Significant tumor size reduction |
Colorectal Cancer | Impairs EGFR signaling; induces apoptosis | Decreased tumor viability |
Research indicates that this compound inhibits both HER1 and HER2 through distinct pathways, effectively abrogating their signaling cascades .
Case Studies
Several case studies have highlighted the effectiveness of this compound in combination therapies:
- Case Study 1 : A patient with advanced HNSCC treated with this compound alongside standard chemotherapy showed a marked reduction in tumor size after three cycles of treatment.
- Case Study 2 : A breast cancer patient with HER2-positive tumors exhibited improved outcomes when treated with this compound combined with trastuzumab, leading to prolonged progression-free survival.
Propiedades
IUPAC Name |
[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN8O3/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJZZYWHBDHDQX-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221714 | |
Record name | BMS-599626 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
714971-09-2 | |
Record name | BMS-599626 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714971092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-599626 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12318 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-599626 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-599626 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2252724U5N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.